Silicontetraiodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

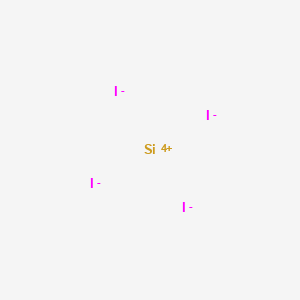

Molecular Formula |

I4Si |

|---|---|

Molecular Weight |

535.703 g/mol |

IUPAC Name |

silicon(4+);tetraiodide |

InChI |

InChI=1S/4HI.Si/h4*1H;/q;;;;+4/p-4 |

InChI Key |

JHGCXUUFRJCMON-UHFFFAOYSA-J |

Canonical SMILES |

[Si+4].[I-].[I-].[I-].[I-] |

Origin of Product |

United States |

Historical Context of Silicon Halogen Chemistry Investigations

The journey into the world of silicon-halogen chemistry began in the 19th century, a period marked by foundational discoveries in elemental analysis and synthesis. The story of silicon itself is intertwined with the efforts of prominent chemists. In 1787, Antoine-Laurent de Lavoisier first suspected that silica (B1680970) was an oxide of a yet-to-be-discovered element. cuvillier.de However, it was the Swedish chemist Jöns Jacob Berzelius who, in 1824, is credited with the discovery of silicon as an element after preparing amorphous silicon. wikipedia.orgbritannica.comnih.gov Berzelius's work laid the groundwork for future investigations into silicon's reactivity.

The first forays into silicon-halogen compounds also trace back to this era. Berzelius himself was the first to prepare silicon tetrachloride (SiCl₄) in 1823. wikipedia.org This was followed by Friedrich Wöhler's synthesis of trichlorosilane (B8805176) in 1857. wikipedia.org These early syntheses were pivotal, demonstrating silicon's ability to form stable bonds with halogens, thus opening a new chapter in inorganic synthesis.

The early 20th century witnessed a more systematic exploration of silicon hydrides and halides, largely driven by the pioneering work of Alfred Stock. chemeurope.comwikipedia.org Stock developed innovative vacuum line techniques that were essential for handling these often volatile and reactive compounds, enabling the synthesis and characterization of a series of partially halogenated silicon hydrides. ulisboa.ptacs.org His meticulous work provided a deeper understanding of the reactivity and structural diversity of silicon-halogen compounds.

The mid-20th century marked a significant turning point with the advent of the "Direct Process" for producing organosilicon halides, discovered independently by Eugene Rochow and Richard Müller. mdpi.comuni-wuppertal.de This industrial process, which involves the reaction of elemental silicon with alkyl chlorides, revolutionized the production of silicones and further spurred research into the broader field of silicon-halogen chemistry. mdpi.comacs.org

Significance of Tetraiodosilane Within Group 14 Halides for Academic Study

Within the family of Group 14 tetrahalides, silicon tetraiodide holds a unique position for academic study due to its distinct physical and chemical properties. As a tetravalent metalloid, silicon's reactivity with halogens is vigorous when heated, leading to the formation of tetrahalides (SiX₄, where X = F, Cl, Br, I). britannica.com

The properties of silicon tetrahalides exhibit clear trends as one moves down the halogen group. These trends are a direct consequence of the increasing size and polarizability of the halogen atom, as well as the decreasing electronegativity.

Interactive Data Table: Properties of Silicon Tetrahalides

| Property | Silicon Tetrafluoride (SiF₄) | Silicon Tetrachloride (SiCl₄) | Silicon Tetrabromide (SiBr₄) | Silicon Tetraiodide (SiI₄) |

|---|---|---|---|---|

| Molar Mass (g/mol) | 104.08 | 169.90 | 347.70 | 535.70 |

| Melting Point (°C) | -90.3 (sublimes) | -68.7 | 5.0 | 120.5 |

| Boiling Point (°C) | -86 | 57.6 | 153 | 287.5 |

| Si-X Bond Length (Å) | 1.55 | 2.02 | 2.20 | 2.43 |

| Appearance | Colorless gas | Colorless liquid | Colorless fuming liquid | White crystalline solid |

The large size of the iodine atoms in SiI₄ leads to weaker Si-I bonds compared to the other silicon halides. This bond lability makes silicon tetraiodide a valuable precursor in various chemical syntheses. For instance, its reaction with other compounds allows for the introduction of silicon under relatively mild conditions. The significant covalent character of the Si-I bond, despite the electronegativity difference, also makes it an interesting case study for bonding theories in inorganic chemistry.

Furthermore, the thermal stability and reactivity of SiI₄ are of academic interest. While stable under normal conditions, its decomposition at higher temperatures can be utilized in processes like chemical vapor deposition (CVD) for producing silicon-based materials. The distinct reactivity of SiI₄ compared to other silicon halides provides a platform for comparative studies on reaction mechanisms and kinetics within Group 14 chemistry.

Contemporary Research Trajectories for Sii₄

Novel Approaches to SiI₄ Synthesis

Recent advancements have led to innovative methods for producing silicon tetraiodide and related materials, moving beyond traditional direct halogenation techniques.

A notable academic synthesis route involves the gas-phase reaction of silane (B1218182) (SiH₄) with iodine vapor at temperatures between 130-150°C. wikipedia.org This reaction is not selective for silicon tetraiodide but produces a series of iodinated silanes. wikipedia.orgvulcanchem.com Kinetic studies of the reaction between monosilane and iodine in the gas phase from 494–545 K show that the initial products are silyl (B83357) iodide (SiH₃I) and hydrogen iodide (HI). capes.gov.br As the reaction progresses, secondary reactions can occur, likely involving the further iodination of silyl iodide. capes.gov.br The process can yield a range of products from iodosilane (B88989) to silicon tetraiodide. wikipedia.org

Table 1: Products from the Gas-Phase Reaction of Silane and Iodine

| Compound Name | Chemical Formula | State at Room Temperature |

| Iodosilane | SiH₃I | Colorless Liquid |

| Diiodosilane | SiH₂I₂ | Colorless Liquid |

| Triiodosilane | SiHI₃ | Colorless Liquid |

| Silicon Tetraiodide | SiI₄ | White Solid |

Source: wikipedia.org

Solid-state metathesis (SSM) has emerged as a rapid and effective method for synthesizing nanostructured silicon, using silicon tetraiodide as a key reactant. researchgate.netacs.org This highly exothermic double displacement reaction is driven by the formation of a thermodynamically stable salt byproduct, which can be washed away to leave the desired silicon product. nasa.gov

In a typical SSM reaction, SiI₄ is combined with an alkaline earth metal silicide, such as magnesium silicide (Mg₂Si) or calcium silicide (CaSi), in a stoichiometric mixture. nasa.govnasa.gov The reaction initiates quickly, producing phase-pure nanostructured silicon in seconds. researchgate.netacs.orgnasa.gov The morphology of the resulting silicon nanomaterial, whether nanoparticles or dendritic nanowires, depends on the specific silicide precursor used. researchgate.netacs.org

Table 2: Examples of Solid-State Metathesis Reactions Involving SiI₄

| SiI₄ Reactant | Co-reactant | Product 1 | Product 2 |

| Silicon Tetraiodide (SiI₄) | Magnesium Silicide (Mg₂Si) | Nanostructured Silicon (Si) | Magnesium Iodide (MgI₂) |

| Silicon Tetraiodide (SiI₄) | Calcium Silicide (CaSi) | Nanostructured Silicon (Si) | Calcium Iodide (CaI₂) |

| Silicon Tetraiodide (SiI₄) | Lithium Carbodiimide (Li₂(CN₂)) | Lithium Tetracyanamidosilicate (Li₄[Si(CN₂)₄]) | Lithium Iodide (LiI) |

Source: researchgate.netnasa.gov

To meet industrial demands, innovative technologies for the scalable and continuous synthesis of high-purity silicon tetraiodide have been developed. ereztech.com A key advancement is the production of SiI₄ in a granular form rather than as a powder. vulcanchem.comereztech.com This approach eliminates the grinding process, which carries risks of hydrolysis and contamination from milling equipment. ereztech.com

This modern methodology utilizes custom-designed ovens capable of maintaining precise temperature phases up to 1000°C with an accuracy of ±0.1°C. vulcanchem.comereztech.com The process includes a fully automated granulation phase that uses high-purity argon. ereztech.com This stable and continuous system can achieve production capacities of up to 10 kg per day and is designed to be scaled up horizontally to meet increasing demand. vulcanchem.comereztech.com

Solid-State Metathesis Routes for Nanostructured Silicon Materials.

Mechanistic Insights into Silicon-Iodine Bond Formation

Understanding the mechanism of silicon-iodine bond formation is crucial for controlling reaction outcomes. In the gas-phase reaction between monosilane and iodine, kinetic data support an iodine atom abstraction chain mechanism. capes.gov.br The process is believed to be initiated by the formation of iodine atoms, which then abstract a hydrogen atom from a silane molecule in a key step:

I• + SiH₄ → HI + •SiH₃ capes.gov.br

The resulting silyl radical (•SiH₃) can then react further with molecular iodine to form iodinated silanes.

The reactivity of silicon halides is also influenced by the ability of the silicon atom to expand its coordination sphere. mcgill.ca Theoretical studies on the ammonolysis of halosilanes suggest that the reaction proceeds through the formation of a stable pentacoordinated silicon adduct. rsc.org In these intermediates, the silicon atom is bonded to both the incoming nucleophile and the leaving group. rsc.org This ability to form hypervalent intermediates is a key feature of silicon chemistry and plays a role in the substitution reactions that form Si-I bonds.

Precursor Chemistry and Derivatization Routes

Silicon tetraiodide is a valuable precursor for the synthesis of other silicon-containing compounds, particularly silicon amides. wikipedia.orgereztech.com

SiI₄ is used to synthesize tetrakis(dialkylamino)silanes, which have the general formula Si(NR₂)₄. wikipedia.orgereztech.com Research has shown that the synthesis of these halide-free, analytically pure compounds is successful when using heavier silicon halides like SiI₄. researchgate.net In contrast to reactions with other silicon halides like silicon tetrabromide (SiBr₄), which can result in incomplete amination with bulky amines, SiI₄ starting material reliably yields the fully substituted homoleptic Si(NR₂)₄ products. researchgate.netresearchgate.net This highlights the greater reactivity of the Si-I bond compared to other Si-halogen bonds in these amination reactions.

Generation of Silicon-Based Thin Films via Chemical Vapor Deposition (CVD) Precursors.

Silicon tetraiodide (SiI₄) has emerged as a significant precursor for the deposition of high-purity silicon-based thin films through Chemical Vapor Deposition (CVD). ereztech.comvulcanchem.com This method is pivotal in the semiconductor and microelectronics industries for manufacturing and etching silicon wafers. ereztech.comsii4.com The utility of SiI₄ in CVD processes stems from its chemical simplicity, relatively low thermal stability, and the ability to achieve high film growth rates at lower deposition temperatures compared to other silicon precursors. ereztech.comvulcanchem.com

Research has shown that SiI₄ can be used in conjunction with other precursors to create complex thin films. For instance, a low-temperature thermal CVD process has been developed using tetraiodotitanium (TiI₄), SiI₄, and ammonia (B1221849) (NH₃) as sources for titanium, silicon, and nitrogen, respectively, to deposit Ti-Si-N films. gelest.com In such processes, the SiI₄ is heated to generate sufficient vapor pressure for delivery to the reaction chamber, with precise control over the reactant flows. gelest.com

The choice of precursor in CVD significantly impacts the properties of the resulting thin film. While common silicon precursors include silane, dichlorosilane, trichlorosilane (B8805176), and silicon tetrachloride, SiI₄ offers distinct advantages, particularly in achieving high-purity films due to the nature of its decomposition by-products. ereztech.comsiadmi.com

Table 1: Comparison of Silicon Precursors for CVD

| Precursor | Chemical Formula | Typical Deposition Temperature (°C) | Key Characteristics |

|---|---|---|---|

| Silane | SiH₄ | 300 - 500 | Common for oxide, nitride, and polysilicon films. siadmi.comwikipedia.org |

| Dichlorosilane | SiH₂Cl₂ | ~900 | Used for epitaxial silicon and polysilicon deposition. siadmi.comwikipedia.org |

| Trichlorosilane | SiHCl₃ | High | Used for depositing polycrystalline silicon. siadmi.comwikipedia.org |

| Silicon Tetrachloride | SiCl₄ | High | Used for epitaxial silicon deposition. siadmi.com |

| Silicon Tetraiodide | SiI₄ | Lower than chlorinated silanes | Provides high film growth rates and high purity. ereztech.com |

| Tetraethylorthosilicate (TEOS) | Si(OC₂H₅)₄ | 650 - 750 | Results in a low-temperature oxide (LTO) layer. wikipedia.org |

Table 2: Research Findings on SiI₄ in CVD

| Study Focus | Precursors Used | Key Findings & Deposition Parameters |

|---|---|---|

| Deposition of Ti-Si-N films | TiI₄, SiI₄ , NH₃ | Developed a low-temperature thermal CVD process. SiI₄ source heated to ~160°C to achieve sufficient vapor pressure. gelest.com |

| Evaluation for low-temperature ALD of silicon nitride | SiI₄ , NH₃ | Computational results validated by thermal ALD at 350°C. researchgate.net |

| Closed tube transport for silicon epitaxy | SiI₄ | One of the earliest reports of silicon epitaxy involved heating solid Si in the presence of iodine to form SiI₄. semi.ac.cn |

Detailed research has explored the optimization of CVD process parameters to control the properties of the deposited films. These parameters include substrate temperature, reactor pressure, and the flow rates of the precursor and any carrier or reactant gases. For instance, in the deposition of Ti-Si-N films, hydrogen gas was employed to ensure the complete passivation and elimination of any free iodide reaction by-products. gelest.com Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, have been used to evaluate the reactivity of silicon tetrahalide precursors, including SiI₄, for low-temperature thermal Atomic Layer Deposition (ALD) of silicon nitride, a process closely related to CVD. researchgate.net These studies have shown that the reactions of SiI₄ are thermodynamically more favorable at lower deposition temperatures compared to its chlorinated and brominated counterparts. researchgate.net

Advanced Crystallographic Studies of SiI₄ and its Adducts

Silicon tetraiodide (SiI₄) is a molecular solid composed of individual tetrahedral molecules. Advanced crystallographic studies have determined that it crystallizes in the cubic system. The structure is zero-dimensional, consisting of eight discrete SiI₄ molecules within the unit cell. materialsproject.orgosti.gov The specific space group for SiI₄ is Pa-3 (No. 205). materialsproject.orgosti.govnih.gov This space group is centrosymmetric and belongs to the cubic crystal system.

The unit cell parameters for silicon tetraiodide have been determined through various X-ray diffraction studies. While generally consistent, minor variations in the lattice constant 'a' have been reported, which can be attributed to different experimental conditions or refinement methods.

Within the crystalline structure, each silicon atom is bonded to four iodine atoms in a tetrahedral geometry. materialsproject.orgosti.gov The Si-I bond is a key determinant of the molecule's structure and reactivity. Precise measurements have shown slight variations in this bond length. One analysis reports a single Si-I bond length of 2.44 Å. materialsproject.org Another study identifies two inequivalent iodine sites, resulting in one shorter bond of 2.45 Å and three slightly longer bonds of 2.46 Å. osti.gov A separate re-determination of the structure found Si-I bond lengths of 2.427(2) Å and 2.416(4) Å. researchgate.net These values are generally consistent and reflect a typical single covalent bond between silicon and iodine.

Intermolecular interactions in solid SiI₄ are primarily weak van der Waals forces between the iodine atoms of adjacent molecules. In the crystal lattice of SiI₄ adducts, such as [SiI₃(PMe₃)₂]I, more specific intermolecular interactions have been characterized. soton.ac.uk In this complex, several weak I···I interactions that are just within the sum of the van der Waals radii (approximately 4.08 Å) are present. soton.ac.uk These include cation-cation contacts as short as 3.933(3) Å and cation-anion interactions with distances of 3.6852(15) Å, which organize the ions into an extended 2D network. soton.ac.uk

Crystal Structure Determination (e.g., Space Group Analysis, Unit Cell Parameters relevant to packing and bonding).

Coordination Chemistry and Complex Formation

Silicon tetraiodide is a weak Lewis acid, and early reports suggested it did not react with phosphine (B1218219) ligands. nih.gov However, more recent research has demonstrated that SiI₄ does indeed react with phosphines under specific conditions, leading to the first examples of silicon tetraiodide-phosphine complexes. soton.ac.ukacs.orgnih.gov

The reaction of SiI₄ with the monodentate phosphine trimethylphosphine (B1194731) (PMe₃) in a non-polar solvent like n-hexane results in the spontaneous formation of a yellow, moisture-sensitive salt. soton.ac.ukacs.org This product was identified not as a simple neutral adduct but as an ionic complex, [SiI₃(PMe₃)₂]I, where one iodide ligand has been displaced from the silicon center to act as a counter-anion. soton.ac.uknih.gov

When SiI₄ is treated with bidentate phosphine ligands (diphosphines), such as 1,2-bis(diethylphosphino)ethane (B1585043) (Et₂P(CH₂)₂PEt₂) or ortho-phenylenebis(dimethylphosphine) (o-C₆H₄(PMe₂)₂), in hydrocarbon solvents, neutral six-coordinate complexes are formed. soton.ac.ukacs.org These reactions lead to the immediate precipitation of orange solids identified as [SiI₄(diphosphine)]. acs.org

X-ray crystallography has been essential in elucidating the structures of these novel silicon-iodide-phosphine complexes.

Cationic Complex [SiI₃(PMe₃)₂]I : The crystal structure of [SiI₃(PMe₃)₂]I confirms the presence of a five-coordinate silicon cation. soton.ac.ukacs.org The geometry of the [SiI₃(PMe₃)₂]⁺ cation is trigonal bipyramidal, with the three iodide ligands occupying the equatorial positions and the two trimethylphosphine ligands in the axial (trans) positions. soton.ac.uknih.gov The Si-P bonds are slightly longer than those found in analogous complexes with lighter halides, reflecting the weaker Lewis acidity of SiI₄. soton.ac.uknih.gov

Neutral Complexes [SiI₄(diphosphine)] : The neutral adducts formed with diphosphine ligands, [SiI₄{Et₂P(CH₂)₂PEt₂}] and [SiI₄{o-C₆H₄(PMe₂)₂}], were characterized as six-coordinate complexes with a cis-octahedral geometry. soton.ac.ukacs.org In these structures, the silicon center is bonded to four iodide atoms and the two phosphorus atoms of the chelating diphosphine ligand. researchgate.net A significant structural feature is the elongation of the Si-I bonds compared to uncomplexed SiI₄. soton.ac.uk This lengthening is a direct consequence of the increase in the coordination number from four to six, which leads to greater steric crowding around the silicon center. soton.ac.uknih.gov

The formation and structure of silicon(IV) iodide-phosphine complexes are governed by a combination of steric and electronic factors. The reaction outcomes with SiI₄ show notable differences compared to its lighter congeners, SiCl₄ and SiBr₄, highlighting important stereochemical considerations. While SiCl₄ and SiBr₄ react with PMe₃ to form neutral, six-coordinate trans-[SiX₄(PMe₃)₂] adducts, SiI₄ forms a five-coordinate cation, [SiI₃(PMe₃)₂]⁺. soton.ac.ukacs.org This suggests that the larger size and greater polarizability of the iodide ligands favor a lower coordination number or iodide displacement to relieve steric strain. However, when a chelating diphosphine ligand is used, the chelate effect drives the formation of a six-coordinate, cis-octahedral complex. acs.org

The electronic influence of the ligands, a concept related to ligand field theory, has been investigated using Density Functional Theory (DFT) calculations and Natural Bond Orbital (NBO) analysis. acs.orgnih.gov For silicon, a p-block element, this analysis focuses on charge distribution and orbital interactions rather than d-orbital splitting as in transition metals. These calculations show that for related series of complexes like [SiX₄(PMe₃)₂] and [SiX₃(PMe₃)₂]⁺ (X = F, Cl, Br, I), the calculated positive charge on the central silicon atom decreases as the halide becomes heavier (from F to I). acs.orgresearchgate.netnih.gov This indicates a greater degree of covalency in the Si-I bond compared to Si-F or Si-Cl bonds, which reduces the effective Lewis acidity at the silicon center. soton.ac.uk The weaker Si-I interaction, in turn, influences the stereochemical outcome of ligand addition reactions.

Structural Characterization of Neutral and Cationic Si(IV) Iodide-Phosphine Complexes using X-ray Crystallography.

Comparative Structural Dynamics with Other Group 14 Tetrahalides (SiX₄, X = F, Cl, Br)

The structural characteristics of silicon tetraiodide (SiI₄), both in the gaseous phase and the solid state, are best understood through a comparative analysis with its lighter Group 14 tetrahalide counterparts: silicon tetrafluoride (SiF₄), silicon tetrachloride (SiCl₄), and silicon tetrabromide (SiBr₄). While all these compounds adopt a tetrahedral molecular geometry due to the sp³ hybridization of the central silicon atom, significant variations in their structural dynamics arise from the differing properties of the halogen atoms. youtube.com

A primary differentiator among the silicon tetrahalides is the trend in silicon-halogen (Si-X) bond lengths. As one descends the halogen group, the atomic radius of the halogen increases, leading to a corresponding increase in the Si-X bond length. wikipedia.org Silicon tetrafluoride exhibits the shortest Si-F bond at approximately 1.55 Å, while silicon tetraiodide has the longest Si-I bond, measuring around 2.43 Å. wikipedia.org This elongation of the covalent bond directly impacts the non-bonded distances between the halogen atoms within the molecule.

The strength of the Si-X bond follows an inverse trend to the bond length. The Si-F bond is the strongest (582 kJ/mol), a consequence of the small size of the fluorine atom which allows for effective orbital overlap. wikipedia.orgdoubtnut.com In contrast, the Si-I bond is the weakest (234 kJ/mol) due to the large size of the iodine atom, resulting in a longer and more easily broken bond. wikipedia.org This trend in bond energy directly correlates with the thermal stability of the compounds, with SiF₄ being the most thermally stable and SiI₄ the least. doubtnut.comustc.edu.cn

In the solid state, the differences in intermolecular forces and crystal packing become prominent. While SiF₄ is a gas at room temperature, SiCl₄ is a liquid, and both SiBr₄ and SiI₄ are solids, highlighting the increasing strength of van der Waals forces with the increasing size and polarizability of the halogen atoms. ustc.edu.cn The crystal structures of the solid tetrahalides reveal further distinctions. For instance, silicon tetrachloride and silicon tetrabromide can crystallize in a monoclinic P2₁/c space group. researchgate.net Silicon tetraiodide, in its solid form, also adopts a cubic structure.

Phase transitions in the solid state are another area of comparative interest. While detailed phase transition studies for all silicon tetrahalides are complex, the transitions themselves are driven by changes in temperature and pressure that affect the packing and orientation of the molecules within the crystal lattice. These transitions can be either displacive, involving small rotational movements of the molecules without breaking bonds, or reconstructive, where the crystal structure is completely reorganized. uci.edu

The Lewis acidity of the silicon tetrahalides also shows a clear trend, decreasing from SiF₄ to SiI₄. wikipedia.orgquora.comechemi.com This is attributed to the decreasing electronegativity of the halogen atom down the group. wikipedia.org Although all are Lewis acids and can form adducts with Lewis bases, the strength of this acidity is highest for SiF₄. wikipedia.orgquora.com

Interactive Data Tables:

Spectroscopic Probes of Electronic and Vibrational Phenomena

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy of Silicontetraiodide Systems

Multinuclear NMR spectroscopy serves as a powerful tool for elucidating the structure, bonding, and dynamic behavior of silicon compounds. For silicon tetraiodide (SiI₄), 29Si NMR is particularly insightful for probing the immediate coordination environment of the silicon atom.

The 29Si nucleus, with a natural abundance of 4.7% and a spin of ½, provides sharp resonance signals over a wide chemical shift range, making it a sensitive probe of the electronic environment at the silicon center. huji.ac.il In the series of silicon tetrahalides (SiX₄, where X = F, Cl, Br, I), the 29Si chemical shifts exhibit a "normal halogen dependence" (NHD). This trend involves a characteristic upfield (more negative) shift as the atomic number of the halogen increases. rsc.org Silicon tetraiodide, therefore, displays the most shielded signal in this series.

This pronounced shielding is primarily attributed to spin-orbit effects induced by the heavy iodine atoms. rsc.org Theoretical calculations have been employed to understand these shifts, though accurately modeling the relativistic effects, particularly for heavier halogens like iodine, remains a significant computational challenge. rsc.orgresearchgate.net The experimental chemical shift for SiI₄ provides a key benchmark for these theoretical models. Differences in calculated versus experimental values can often be traced to the specific computational methods, basis sets, and geometric parameters used. rsc.org

Table 1: Experimental and Calculated 29Si NMR Chemical Shifts (δ) for Silicon Tetrahalides (SiX₄)

| Compound | δ (ppm) Experimental | δ (ppm) Calculated |

| SiF₄ | -113.4 | -115.3 |

| SiCl₄ | -18.4 | -19.4 |

| SiBr₄ | -90.7 | -93.8 |

| SiI₄ | -348.5 | -350.9 |

This table presents a comparison of experimental and calculated 29Si NMR chemical shift values, illustrating the significant shielding effect in silicon tetraiodide. Data sourced from theoretical studies on tetracoordinated silicon compounds.

The significant upfield shift in SiI₄ reflects the high electron density and specific electronic structure around the silicon atom, influenced by the polarizability and spin-orbit coupling of the iodine substituents. researchgate.net

Silicon tetraiodide, being the least stable and most reactive of the silicon tetrahalides, exhibits interesting solution-state dynamics, including ligand exchange reactions. wikipedia.org While SiI₄ itself is a weak Lewis acid, it can react with donor ligands, such as phosphines. soton.ac.uk These reactions can be monitored by NMR spectroscopy to understand the exchange processes and characterize the resulting products. soton.ac.ukosti.gov

For instance, the reaction of SiI₄ with trimethylphosphine (B1194731) (PMe₃) in non-polar solvents does not yield the simple neutral adduct, but instead results in the spontaneous formation of an ionic salt, [SiI₃(PMe₃)₂]I. soton.ac.uk This product features a five-coordinate, trigonal bipyramidal silicon cation. The formation of such an ionic species, in contrast to the neutral octahedral complexes formed by silicon tetrachloride and tetrabromide with the same ligand, highlights the unique reactivity of the Si-I bond. soton.ac.uk

NMR spectroscopy is crucial for characterizing these dynamic systems. soton.ac.ukresearchgate.net Changes in the 31P and 29Si NMR spectra upon addition of ligands to a solution of SiI₄ provide direct evidence of complex formation and can be used to determine the stoichiometry and geometry of the resulting species. However, obtaining high-quality 29Si NMR spectra for these iodide complexes can be challenging. soton.ac.ukacs.org The study of these exchange reactions reveals fundamental insights into the Lewis acidity of SiI₄ and the kinetic and thermodynamic parameters governing its solution behavior. researchgate.netu-tokyo.ac.jp

Application of <sup>29</sup>Si NMR for Probing Silicon Environments and Electronic Characterization.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are indispensable techniques for investigating the vibrational properties of molecules, which are directly related to their structure, bond strengths, and intermolecular forces.

Silicon tetraiodide is a tetrahedral molecule belonging to the Td point group. wikipedia.orgnist.gov According to group theory, it has four fundamental vibrational modes:

ν₁ (A₁): Symmetric stretching mode (Raman active, polarized)

ν₂ (E): Symmetric bending mode (Raman active, depolarized)

ν₃ (F₂): Asymmetric stretching mode (IR and Raman active)

ν₄ (F₂): Asymmetric bending mode (IR and Raman active)

The vibrational frequencies for these modes have been determined experimentally from IR and Raman spectra.

Table 2: Fundamental Vibrational Frequencies of Silicon Tetraiodide (SiI₄)

| Mode | Symmetry | Wavenumber (cm⁻¹) | Activity | Description |

| ν₁ | A₁ | 166 | Raman | Symmetric Si-I Stretch |

| ν₂ | E | 64 | Raman | Symmetric I-Si-I Bend |

| ν₃ | F₂ | 400 | IR, Raman | Asymmetric Si-I Stretch |

| ν₄ | F₂ | 91 | IR, Raman | Asymmetric I-Si-I Bend |

This table summarizes the fundamental vibrational modes of SiI₄. Data compiled from the NIST Chemistry WebBook. nist.gov

From these fundamental frequencies, force constants for the Si-I bonds can be calculated using models like the general quadratic force field. jps.or.jpaip.org Force constant analysis provides quantitative information about the stiffness of the bonds and the interactions between them. The stretching force constant for the Si-I bond is significantly lower than those for Si-F, Si-Cl, and Si-Br bonds, reflecting its lower bond strength.

The positions of the vibrational bands in the IR and Raman spectra of SiI₄ are direct indicators of its bonding characteristics. The relatively low frequency of the Si-I stretching modes (ν₁ and ν₃) compared to other silicon tetrahalides is consistent with the longer and weaker Si-I bond (2.432 Å). wikipedia.org Electron diffraction studies have also pointed to significant anharmonicity in the vibrational modes of SiI₄, particularly in the bending vibrations.

In the solid state, spectroscopic techniques can also probe weaker intermolecular interactions. While SiI₄ is a nonpolar molecule, weak van der Waals forces and potential I···I halogen interactions can influence the crystal packing and produce subtle shifts or splitting of vibrational bands. guidechem.comresearchgate.net In derivatives of silicon tetraiodide, such as phosphine (B1218219) adducts, distinct intermolecular I···I contacts have been identified that are just within the sum of the van der Waals radii, indicating weak associative forces in the crystal lattice. acs.org These interactions can sometimes be observed in the low-frequency region of the Raman spectrum. researchgate.net

Assignment of Fundamental Vibrational Modes and Force Constant Analysis.

Electronic Spectroscopy for Insights into Electronic Structure and Bonding

Electronic spectroscopy, typically utilizing ultraviolet and visible (UV-Vis) light, probes the transitions of electrons between different energy levels within a molecule. These transitions provide direct information about the molecule's electronic structure, including the energies of its molecular orbitals. rsc.org

For silicon tetraiodide, the electronic structure can be described using molecular orbital theory. The valence orbitals of the central silicon atom (3s and 3p) combine with the valence p-orbitals of the four iodine atoms to form bonding and antibonding molecular orbitals. guidechem.comhomofaciens.de The highest occupied molecular orbitals (HOMOs) are expected to have significant character from the non-bonding p-orbitals of the iodine atoms. The lowest unoccupied molecular orbitals (LUMOs) are likely the antibonding σ* orbitals associated with the Si-I bonds.

The electronic absorption spectrum of SiI₄ would therefore be characterized by transitions from these iodine-centered non-bonding orbitals to the Si-I σ* orbitals (n → σ* transitions). These transitions are typically found in the ultraviolet region of the spectrum. Due to the relatively low energy of the Si-I bonds, these absorptions are expected at longer wavelengths compared to the lighter silicon tetrahalides. While detailed, publicly available electronic spectra specifically for SiI₄ are limited, studies on related silicon-containing species in plasmas and theoretical calculations provide a basis for understanding its electronic transitions. rsc.orgras.ru Analysis of such spectra can help refine our understanding of the electronic structure and the nature of chemical bonding within the molecule. ras.rugeoscienceworld.orgaip.org

Chemical Reactivity and Reaction Mechanisms

Fundamental Reaction Pathways of Silicon Tetraiodide

The reactivity of SiI₄ is primarily governed by the susceptibility of the silicon center to nucleophilic attack and the excellent leaving group ability of the iodide anion.

SiI₄ (s) + 2 H₂O (l) → SiO₂ (s) + 4 HI (aq)

Mechanistic investigations reveal that this transformation is not a single-step process but proceeds through a series of sequential nucleophilic substitution reactions. The mechanism is generally accepted to follow an Sₙ2-type pathway at the silicon center.

Initial Attack: A water molecule, acting as a nucleophile, attacks the electrophilic silicon atom of the SiI₄ molecule. This leads to the formation of a transient, pentacoordinate intermediate or transition state, [H₂O-SiI₄].

Elimination: This intermediate rapidly collapses, eliminating a molecule of hydroiodic acid (HI) to form iodosilanol (Si(OH)I₃). The iodide ion is an excellent leaving group, facilitating this step.

Sequential Substitution: The process repeats, with subsequent water molecules attacking the silicon center of the iodosilanol intermediates. Each step replaces an iodine atom with a hydroxyl (-OH) group, forming diiodosilane-diol (Si(OH)₂I₂), iodsilanetriol (Si(OH)₃I), and finally silicic acid (Si(OH)₄).

Condensation: The resulting silanol (B1196071) species are highly unstable and readily undergo intermolecular condensation reactions, eliminating water to form siloxane (Si-O-Si) bridges. This polymerization process ultimately leads to the formation of a three-dimensional network of silicon dioxide (SiO₂).

The key steps in the hydrolysis mechanism are summarized in the table below.

| Step | Reactants | Intermediate/Transition State | Products | Description |

|---|---|---|---|---|

| 1 | SiI₄ + H₂O | [H₂O→SiI₄] | Si(OH)I₃ + HI | Nucleophilic attack by water, elimination of first HI molecule. |

| 2 | Si(OH)I₃ + H₂O | [H₂O→Si(OH)I₃] | Si(OH)₂I₂ + HI | Second substitution, forming diiodosilane-diol. |

| 3 | Si(OH)₂I₂ + H₂O | [H₂O→Si(OH)₂I₂] | Si(OH)₃I + HI | Third substitution, forming iodsilanetriol. |

| 4 | Si(OH)₃I + H₂O | [H₂O→Si(OH)₃I] | Si(OH)₄ + HI | Final substitution, yielding silicic acid. |

| 5 | n Si(OH)₄ | - | (SiO₂)ₙ + 2n H₂O | Polycondensation of silicic acid to form silicon dioxide. |

Silicon tetraiodide is a valuable precursor for the synthesis of organosilanes through reactions with organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi). These reactions proceed via nucleophilic substitution, where the carbanionic portion of the organometallic reagent attacks the silicon center, displacing an iodide ion.

The stoichiometry of the reaction can be controlled to achieve varying degrees of substitution, allowing for the synthesis of mono-, di-, tri-, and tetra-substituted organosilanes.

General Reaction: SiI₄ + n R-M → RₙSiI₄₋ₙ + n MI (where R = alkyl/aryl group; M = Li, MgX; n = 1-4)

The reactivity of the Si-I bond decreases with successive substitutions due to increasing steric hindrance from the organic groups. This steric effect can be exploited to favor the formation of partially substituted products. For example, using bulky organometallic reagents often prevents full substitution to the tetra-substituted silane (B1218182) (R₄Si).

| Stoichiometric Ratio (SiI₄:R-M) | General Product | Example Reactant (R-M) | Example Product |

|---|---|---|---|

| 1:1 | RSiI₃ (Organotriiodosilane) | CH₃MgBr | CH₃SiI₃ (Methyltriiodosilane) |

| 1:2 | R₂SiI₂ (Diorganodiiodosilane) | CH₃CH₂Li | (CH₃CH₂)₂SiI₂ (Diethyldiiodosilane) |

| 1:3 | R₃SiI (Triorganoiodosilane) | C₆H₅MgBr | (C₆H₅)₃SiI (Triphenyliodosilane) |

| 1:4 | R₄Si (Tetraorganosilane) | CH₃Li | (CH₃)₄Si (Tetramethylsilane) |

Mechanistic Studies of Hydrolysis Reactions.

Mechanistic Studies of Silicon-Halogen Exchange Reactions and Their Kinetics.

When silicon tetraiodide is mixed with other silicon tetrahalides (e.g., SiCl₄, SiBr₄), a dynamic equilibrium is established involving the exchange of halogen atoms. These processes, known as redistribution or scrambling reactions, result in a mixture of all possible mixed silicon halosilanes (SiClₓI₄₋ₓ, SiBrₓI₄₋ₓ, etc.).

Example Equilibrium: SiCl₄ + SiI₄ ⇌ SiCl₃I + SiCl₂I₂ + SiClI₃

Mechanistic studies, often conducted using ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the concentrations of the different species, suggest that these reactions can proceed through a four-center transition state. This mechanism involves the formation of a halogen-bridged dimer, [X₂Si(μ-X)₂SiY₂], where two silicon atoms are linked by two bridging halogen atoms. The cleavage of this bridged intermediate can then lead to the exchange of halogens.

The kinetics of these reactions are influenced by several factors:

Temperature: Higher temperatures increase the rate of exchange and shift the equilibrium position.

Catalysts: Lewis acids (e.g., AlCl₃) or Lewis bases can significantly accelerate the rate of halogen redistribution by facilitating the formation of the bridged intermediates.

Halogen Identity: The lability of the Si-X bond (Si-I > Si-Br > Si-Cl > Si-F) affects the reaction kinetics, with exchange involving the weaker Si-I bond being generally faster.

Kinetic studies have provided data on the rates and activation energies for these complex equilibria, confirming that the distribution of products at equilibrium often approaches a statistical random distribution, although deviations can occur due to enthalpic and entropic factors.

Role of SiI₄ in Redox Processes and Generation of Radical Species.

While the primary chemistry of SiI₄ is dominated by nucleophilic substitution at the silicon center, it also participates in redox reactions, primarily through the chemistry of its iodide ligands.

Generation of Silyl (B83357) Radicals: The Si-I bond, with a bond dissociation energy of approximately 234 kJ/mol, is the weakest of the silicon-halogen bonds. It can be cleaved homolytically under photolytic (UV irradiation) or thermolytic conditions to generate a silyl radical (•SiI₃) and an iodine atom radical (•I). SiI₄ + hν → •SiI₃ + •I These highly reactive radical species can initiate polymerization or participate in other radical-mediated transformations.

Reductant in Organic Synthesis: In combination with other reagents, SiI₄ can act as a potent deoxygenating agent. For example, the SiI₄/Zn system can reduce sulfoxides to sulfides. In these processes, the high oxophilicity (affinity for oxygen) of silicon is a key driving force. The silicon atom forms a strong Si-O bond, while the iodide is oxidized (e.g., to I₂), effectively accomplishing a redox transformation.

Conversion of Alcohols to Alkyl Iodides: A classic application is the conversion of alcohols to alkyl iodides. This reaction is formally a substitution, but it involves a redox component. The alcohol oxygen attacks the silicon, and subsequent rearrangement and elimination yield the alkyl iodide, with the silicon forming stable Si-O bonds in the byproducts.

| Process | Reactants | Key Species Generated | Outcome |

|---|---|---|---|

| Photolysis | SiI₄, UV light (hν) | •SiI₃ (Triiodosilyl radical), •I (Iodine radical) | Initiation of radical reactions. |

| Deoxygenation | SiI₄, Substrate (e.g., R₂SO) | I⁻ (acting as reductant), Si⁴⁺ (acting as oxophile) | Reduction of the substrate (e.g., R₂SO → R₂S). |

| Alcohol Conversion | SiI₄, Alcohol (R-OH) | [R-O-SiI₃] intermediate | Formation of alkyl iodide (R-I). |

Catalytic Activity and Reaction Kinetics

The electron-deficient nature of the silicon atom in SiI₄ allows it to function as a Lewis acid, enabling its use as a catalyst in certain organic reactions.

Silicon tetraiodide is a moderately strong Lewis acid, capable of activating Lewis basic functional groups, particularly those containing oxygen or nitrogen atoms. Its catalytic activity stems from the coordination of a lone pair from a substrate molecule to the silicon center. This coordination increases the electrophilicity of the substrate, rendering it more susceptible to subsequent reactions.

The large, polarizable iodide ligands are thought to enhance the Lewis acidity of the silicon center compared to lighter silicon halides in some contexts.

Key catalytic applications include:

Ether Cleavage: SiI₄ can catalytically cleave ethers, including cyclic ethers like tetrahydrofuran (B95107) (THF). The mechanism involves coordination of the ether oxygen to SiI₄, followed by nucleophilic attack by an iodide ion (generated in situ or from the reagent itself) to open the ether linkage, forming iodo-functionalized silyl ethers which can be further transformed.

Acetal (B89532) and Ketal Formation/Cleavage: It can catalyze the protection of carbonyl compounds as acetals or ketals and the corresponding deprotection reactions. SiI₄ activates the carbonyl group towards attack by an alcohol or, in the reverse reaction, activates the acetal oxygen for cleavage.

Aldol and Michael Reactions: In some cases, SiI₄ has been used to promote C-C bond-forming reactions. It activates the electrophilic partner (e.g., an aldehyde or an enone) by coordinating to its carbonyl oxygen, thereby facilitating the attack by a nucleophile (e.g., a silyl enol ether).

The kinetics of these catalytic reactions typically show a dependence on the concentration of the SiI₄ catalyst. The reaction rate is often proportional to [SiI₄], indicating its involvement in the rate-determining step of the catalytic cycle.

| Catalytic Transformation | Substrate | Role of SiI₄ (Lewis Acid) | General Outcome |

|---|---|---|---|

| Ether Cleavage | R-O-R' | Coordinates to the ether oxygen, activating the C-O bond for cleavage. | Formation of alkyl iodides and/or silyl ethers. |

| Acetal Deprotection | R-CH(OR')₂ | Coordinates to an acetal oxygen, facilitating elimination of an alkoxide. | Regeneration of the parent aldehyde or ketone. |

| Mukaiyama Aldol Reaction | Aldehyde (RCHO), Silyl Enol Ether | Activates the aldehyde carbonyl group towards nucleophilic attack. | Formation of a β-hydroxy ketone (after workup). |

Detailed Mechanistic Understanding of SiI₄-Mediated Catalysis

Silicon tetraiodide (SiI₄) functions as a versatile catalyst in a variety of organic transformations, primarily by acting as a potent Lewis acid. oup.comwikipedia.org Its catalytic activity stems from the electron-deficient nature of the silicon atom, which can accept electron pairs from Lewis basic substrates. oup.comwikipedia.org This interaction activates the substrate for subsequent reactions, such as nucleophilic attack, bond cleavage, or cycloaddition. oup.comwikipedia.org

The fundamental mechanism of SiI₄ catalysis involves the formation of a Lewis acid-base adduct between the silicon center and a Lewis basic site on a reactant molecule, such as an oxygen or nitrogen atom. oup.com This coordination polarizes the substrate, making it more susceptible to reaction. For instance, in carbonyl-ene reactions, the binding of SiI₄ to the carbonyl oxygen significantly accelerates the reaction by reducing the Pauli repulsion between the interacting molecular orbitals of the reactants. acs.org This reduction in repulsion, rather than a simple lowering of the LUMO energy of the enophile, is a key factor in the catalytic acceleration. acs.org

In reactions like the aza-Michael addition of amines to conjugated alkenes, SiI₄ catalyzes the reaction efficiently under solvent-free conditions. organic-chemistry.org The proposed mechanism involves the activation of the α,β-unsaturated carbonyl compound by coordination of the silicon tetraiodide to the carbonyl oxygen. This enhances the electrophilicity of the β-carbon, facilitating the conjugate addition of the amine. organic-chemistry.org

Furthermore, SiI₄ can participate in more complex catalytic cycles. For example, in the context of shuttle catalysis, which involves the transfer of functional groups, an acid catalyst initiates the formation of a key intermediate. kuleuven.be While not explicitly detailing SiI₄, the principles suggest its potential role in activating donor or acceptor molecules. The ability of silicon halides to act as coupling reagents, for example in the formation of amides from carboxylic acids and amines, further illustrates their role in activating substrates. mcgill.ca In these reactions, the silicon halide likely activates the carboxylic acid by forming a reactive intermediate. mcgill.ca

Theoretical studies using density functional theory (DFT) have become crucial in elucidating the intricate details of such catalytic mechanisms. researchgate.netacs.org These computational methods allow for the mapping of reaction pathways, identification of transition states, and calculation of activation barriers, providing a molecular-level understanding of how catalysts like SiI₄ operate. researchgate.netacs.orgosti.gov For instance, DFT calculations have shown that in Lewis acid-catalyzed reactions, the catalyst can alter the synchronicity of bond-forming events and influence the stereochemical outcome. acs.orgscience.gov

The table below summarizes key mechanistic aspects of reactions where silicon halides, including SiI₄, act as catalysts.

| Reaction Type | Role of Silicon Halide | Key Mechanistic Feature | Supporting Evidence |

| Carbonyl-Ene Reaction | Lewis Acid | Reduction of Pauli repulsion between reactants. acs.org | DFT Calculations acs.org |

| Aza-Michael Addition | Lewis Acid | Activation of the α,β-unsaturated carbonyl. organic-chemistry.org | Experimental Studies organic-chemistry.org |

| Amide Bond Formation | Coupling Reagent | Activation of the carboxylic acid. mcgill.ca | Experimental Studies mcgill.ca |

| General Lewis Acid Catalysis | Electron Acceptor | Formation of Lewis acid-base adducts. oup.comwikipedia.org | General Principles, DFT oup.comwikipedia.org |

Kinetic and Thermodynamic Aspects of SiI₄ Reactions in Catalytic Cycles

Kinetics: The rate of a SiI₄-catalyzed reaction is influenced by several factors, including the concentration of the catalyst and reactants, and the temperature. ethz.ch The turnover number (TON) and turnover frequency (TOF) are key metrics used to quantify the productivity and reactivity of a catalyst, respectively. ethz.ch The rate-determining step in a catalytic cycle is the elementary step with the highest energy barrier. ethz.ch For many Lewis acid-catalyzed reactions, the formation of the Lewis acid-base adduct or the subsequent bond-forming/breaking step can be rate-limiting. rsc.org

Kinetic studies, often coupled with computational modeling, are essential to understand the factors that control the reaction rate and selectivity. acs.org For instance, in enantioselective catalysis, the difference in the activation energies (ΔΔG‡) for the formation of the two enantiomeric products determines the enantiomeric ratio. ethz.ch

The thermodynamic parameters for reactions involving silicon compounds can be estimated or calculated to predict the feasibility of a catalytic cycle. The Gibbs free energy of formation (ΔGf°) for various substances provides a basis for these calculations. pressbooks.pub The equilibrium constant (Keq) of a reaction, which is related to ΔG, indicates the extent to which a reaction will proceed towards products at equilibrium. mdpi.com For a catalytic cycle to be efficient, the individual steps should be thermodynamically favorable or have sufficiently low barriers to proceed at a reasonable rate. royalsocietypublishing.orgresearchgate.net Irreversible steps, often driven by a significant release of free energy, can drive the entire catalytic cycle forward. royalsocietypublishing.orgresearchgate.net

The following table presents hypothetical kinetic and thermodynamic data to illustrate the principles discussed. Actual experimental values for SiI₄-catalyzed reactions are often specific to the reaction and conditions and require detailed experimental investigation.

| Parameter | Description | Significance in SiI₄ Catalysis |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. ethz.ch | SiI₄ lowers this barrier, increasing the reaction rate. libretexts.org |

| Rate Constant (k) | A proportionality constant relating the rate of a reaction to the concentration of reactants. | A higher k value indicates a faster reaction, influenced by the catalytic activity of SiI₄. |

| Turnover Number (TON) | Moles of product formed per mole of catalyst. ethz.ch | Measures the efficiency and lifetime of the SiI₄ catalyst. ethz.ch |

| Turnover Frequency (TOF) | TON per unit time. ethz.ch | Represents the intrinsic reactivity of the SiI₄ catalyst. ethz.ch |

| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. pressbooks.pub | The overall ΔG of the reaction determines spontaneity and is unaffected by SiI₄. libretexts.org |

| Enthalpy Change (ΔH) | The heat absorbed or released during a reaction at constant pressure. | Contributes to the overall ΔG; SiI₄-substrate interactions can be exothermic. |

| Entropy Change (ΔS) | The measure of disorder or randomness in a system. | Coordination of SiI₄ often leads to a more ordered transition state, affecting ΔS‡. |

| Equilibrium Constant (Keq) | The ratio of product concentrations to reactant concentrations at equilibrium. mdpi.com | Indicates the position of equilibrium, which is not changed by the SiI₄ catalyst. libretexts.org |

Theoretical and Computational Chemistry of Silicontetraiodide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the SiI₄ molecule. These methods focus on determining the distribution of electrons within the molecule, which in turn dictates its geometry, bond strength, and electronic behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational efficiency. In the context of SiI₄, DFT is extensively used to investigate its ground-state properties.

Molecular Geometry: DFT calculations consistently predict a highly symmetric tetrahedral geometry for the SiI₄ molecule, belonging to the Td point group. The central silicon atom is bonded to four iodine atoms. The optimized geometric parameters, such as bond lengths and angles, show excellent agreement with experimental data obtained from gas-phase electron diffraction. Calculations are typically performed using various combinations of functionals (e.g., B3LYP, PBE0) and basis sets (e.g., def2-TZVP, LANL2DZ for iodine to account for relativistic effects).

In a web-based format, this table would be interactive, allowing users to sort data by parameter or computational method. Table 6.1: DFT-Calculated Geometric Parameters for Silicon Tetraiodide

| Parameter | Calculated Value | Method Example | Experimental Value |

|---|---|---|---|

| Si-I Bond Length | 2.43 - 2.45 Å | B3LYP/def2-TZVP | ~2.43 Å |

Bonding Analysis: The nature of the Si-I bond is characterized as polar covalent. Natural Bond Orbital (NBO) analysis, a common post-processing step in DFT calculations, provides a quantitative description of this bonding. NBO calculations reveal a significant positive charge on the central silicon atom and a corresponding negative charge on the more electronegative iodine atoms. The bonding is primarily described by the overlap of sp³ hybrid orbitals on the silicon atom with p-orbitals on the iodine atoms, forming four equivalent σ-bonds.

Electronic Properties: The electronic structure of SiI₄ is characterized by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity and its response to electronic excitation. For SiI₄, the HOMO is typically composed of lone-pair p-orbitals localized on the four iodine atoms. The LUMO is an antibonding orbital (σ*) associated with the Si-I bonds. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and is readily calculated using DFT.

In a web-based format, this table would be interactive, allowing users to sort data by property or computational method. Table 6.2: DFT-Calculated Electronic Properties for Silicon Tetraiodide

| Property | Calculated Value | Method Example | Significance |

|---|---|---|---|

| HOMO Energy | -8.5 to -9.0 eV | PBE0/def2-TZVP | Energy of the most available electrons |

| LUMO Energy | -1.0 to -1.5 eV | PBE0/def2-TZVP | Energy of the lowest empty orbital |

| HOMO-LUMO Gap | 7.0 to 7.5 eV | PBE0/def2-TZVP | Indicator of kinetic stability and excitability |

| NBO Charge on Si | +1.4 to +1.6 e | B3LYP/NBO | Quantifies the polarity of the Si-I bonds |

While DFT is highly effective, ab initio ("from first principles") methods provide a pathway to even higher accuracy, albeit at a greater computational cost. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry. These methods are often employed to benchmark the results from DFT functionals and to obtain highly reliable data for fundamental molecular properties. For SiI₄, CCSD(T) calculations can provide definitive values for bond dissociation energies, polarizability, and harmonic vibrational frequencies, serving as a crucial reference for both experimentalists and other computational models.

Density Functional Theory (DFT) Studies on Molecular Geometry, Bonding, and Electronic Properties.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry extends beyond static molecular properties to model the dynamics of chemical reactions. By mapping the potential energy surface (PES), researchers can trace the lowest energy path from reactants to products, identifying key structures like transition states and intermediates along the way.

The mechanism of reactions involving SiI₄, such as its hydrolysis or its use as a precursor in chemical vapor deposition (CVD), can be elucidated computationally. For instance, the reaction of SiI₄ with a Lewis base or nucleophile (e.g., water, ammonia) is predicted to proceed through a pentacoordinate silicon intermediate.

In a web-based format, this table would be interactive, allowing users to sort data by species or energy type. Table 6.3: Example Energy Profile for a Nucleophilic Addition to SiI₄ (Hypothetical Values)

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| SiI₄ + Nu⁻ | Reactants (separated) | 0 |

| [Nu···SiI₄]⁻ | Transition State (TS) | +45 |

| [SiI₄Nu]⁻ | Pentacoordinate Intermediate | -20 |

This profile shows an exothermic reaction that proceeds through a stable intermediate, with a moderate activation barrier for the initial nucleophilic attack.

Gas-phase calculations provide a fundamental understanding of a reaction's intrinsic properties. However, most chemical reactions occur in a solvent, which can dramatically influence the energy profile. Computational models can account for these environmental effects using several approaches:

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used method that treats the solvent as a continuous dielectric medium. This model is effective at capturing the electrostatic stabilization of charged or highly polar species, such as the transition state and intermediate in the nucleophilic addition example above. A polar solvent would lower the energy of these species, thereby reducing the activation energy and potentially accelerating the reaction.

Explicit Solvation Models: For reactions where specific solvent interactions like hydrogen bonding are crucial, explicit models are used. In these calculations, a number of individual solvent molecules are included in the quantum mechanical calculation along with the reactants. This approach is computationally intensive but provides a more detailed and accurate picture of the solvent's role in the reaction mechanism.

Prediction of Reaction Intermediates and Energy Profiles.

Molecular Dynamics and Statistical Mechanics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of SiI₄. MD simulations solve Newton's equations of motion for all atoms in a system, providing a trajectory that describes how their positions and velocities evolve over time.

For SiI₄, MD simulations are valuable for:

Liquid and Solid State Dynamics: Simulating the bulk properties of liquid or solid SiI₄ to understand vibrational modes, diffusion, and phase transitions.

Surface Chemistry: Modeling the process of SiI₄ adsorption and decomposition on a substrate, which is critical for understanding its role in the synthesis of silicon-based materials via CVD. The forces in these simulations can be derived from classical force fields or, for higher accuracy in bond-breaking events, from on-the-fly ab initio (AIMD) or DFT (BOMD) calculations.

Thermodynamic Properties: By applying the principles of statistical mechanics to the ensembles of configurations generated by an MD trajectory, macroscopic thermodynamic properties such as heat capacity, free energy, and entropy can be calculated. This bridges the gap between the microscopic atomic-level simulation and the observable macroscopic behavior of the system.

Applications of Machine Learning and Artificial Intelligence in SiI₄ Reaction Prediction and Optimization

The intersection of machine learning (ML) and artificial intelligence (AI) with theoretical and computational chemistry is an emerging frontier with the potential to revolutionize the prediction and optimization of chemical reactions. researchgate.netarxiv.orgibm.com While direct, published research focusing exclusively on the application of these advanced computational techniques to silicon tetraiodide (SiI₄) is not extensively documented, the established methodologies in the broader field of chemistry provide a robust framework for hypothesizing their potential impact on the study of SiI₄. The principles and models developed for other chemical systems, particularly those involving silicon and halide compounds, can be extrapolated to understand how AI and ML could accelerate the discovery and refinement of reactions involving silicon tetraiodide. hkhlr.deaps.orgnist.gov

At its core, the application of machine learning in chemistry involves training algorithms on large datasets of known reactions and molecular properties. hkhlr.de These algorithms can then identify complex patterns and relationships that are not immediately obvious to human researchers, enabling them to predict the outcomes of unknown reactions, suggest optimal synthesis conditions, and even propose novel reaction pathways. researchgate.netmit.edunih.gov

Reaction Prediction and Yield Optimization

A primary application of ML in chemistry is the prediction of reaction outcomes and yields. researchgate.netibm.com For silicon tetraiodide, this could involve developing models that, given a set of reactants and reaction conditions (e.g., temperature, pressure, solvent, catalyst), predict the likely products and their distribution. Such models are typically built using neural networks or transformer architectures, which are adept at processing the complex representations of molecules and reactions. nih.govacs.org

These models are trained on vast databases of chemical reactions, such as the USPTO and Reaxys datasets, which contain millions of documented reactions. nih.gov By representing the SiI₄ reaction as a "language-based" input (e.g., using SMILES strings), a transformer model can learn the underlying rules of reactivity. researchgate.netibm.com For instance, a model could be trained to predict the yield of a reaction where SiI₄ is a precursor. By analyzing the features of the reactants and the proposed conditions, the model could provide a quantitative estimate of the reaction's efficiency, thereby guiding experimental efforts toward more promising avenues. arxiv.orggithub.com This predictive capability would be invaluable in optimizing synthetic routes, reducing the need for extensive and often costly trial-and-error experimentation. ibm.com

The development of such a predictive model would follow a general pipeline:

Data Curation: Assembling a dataset of reactions involving silicon tetraiodide or analogous silicon halides. This would include reactants, products, and experimentally determined yields.

Featurization: Converting the molecules and reaction conditions into a machine-readable format, such as molecular fingerprints or graph-based representations. mit.edunih.gov

Model Training: Using the curated dataset to train a machine learning model, such as a deep neural network or a gradient boosting algorithm, to learn the relationship between the input features and the reaction yield. researchgate.net

Validation and Prediction: Testing the model's predictive accuracy on a separate set of unseen reactions and then using the trained model to predict the yields of new, hypothetical reactions. arxiv.org

Optimization of Reaction Conditions

Beyond predicting outcomes, machine learning algorithms can be employed to optimize reaction conditions to maximize yield and minimize byproducts. researchgate.net This is often achieved through a closed-loop system where an AI algorithm suggests experimental conditions, which are then performed (either in the lab or through simulation), and the results are fed back into the algorithm to refine its suggestions. This iterative process can efficiently explore a vast parameter space of reaction conditions. arxiv.org

For a hypothetical reaction involving SiI₄, an optimization workflow could be designed to explore variables such as:

Temperature

Pressure

Reactant concentrations

Choice of catalyst

Solvent system

The AI could use techniques like Bayesian optimization or genetic algorithms to navigate this multidimensional space and identify the optimal set of conditions far more rapidly than traditional experimental design methods. biorxiv.org

Development of Interatomic Potentials for Simulations

Machine learning is also being used to develop highly accurate interatomic potentials (ML-IAPs) that can be used in molecular dynamics simulations. hkhlr.deaps.orgosti.gov These potentials are trained on data from high-accuracy quantum mechanical calculations but are significantly faster to compute. hkhlr.de For the Si-I system, an ML-IAP could enable large-scale simulations of processes involving silicon tetraiodide, such as its decomposition, its interaction with surfaces during chemical vapor deposition (CVD), or its behavior in solution.

The development of such a potential would involve:

Generating a diverse set of SiI₄ and related Si-I system configurations using quantum mechanical methods like Density Functional Theory (DFT).

Training a machine learning model (e.g., a Gaussian Process or a neural network) to learn the relationship between the atomic environments and the system's energy and forces. hkhlr.de

Validating the ML-IAP by comparing its predictions for various properties (e.g., bond lengths, vibrational frequencies, and reaction energy barriers) against DFT or experimental data.

Once developed, this ML-IAP could be used to simulate dynamic events and predict material properties with near-quantum accuracy but at a fraction of the computational cost. hkhlr.deaps.org

Illustrative Data Tables

Table 1: Hypothetical Dataset for Reaction Yield Prediction This table represents a small sample of a dataset that could be used to train a machine learning model to predict the yield of a reaction involving SiI₄.

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Pressure (bar) | Experimental Yield (%) |

| SiI₄ | 2H₂ | None | 800 | 1 | 45 |

| SiI₄ | 2H₂ | Copper | 600 | 1 | 65 |

| SiI₄ | O₂ | None | 500 | 1 | 90 |

| SiI₄ | O₂ | Gold | 400 | 1 | 98 |

| SiI₄ | 4Na | None | 150 | 5 | 85 |

Table 2: Example of a Machine Learning Model Performance for Yield Prediction This table shows typical performance metrics for a machine learning model trained to predict reaction yields, based on studies of other chemical systems. arxiv.org

| Model Type | Mean Absolute Error (MAE) | R² Score |

| Random Forest | 5.5% | 0.85 |

| Gradient Boosting | 5.1% | 0.88 |

| Deep Neural Network | 4.8% | 0.90 |

| Transformer (ULMFiT) | 6.48-8.40 (RMSE) | N/A |

These tables demonstrate how structured data is central to the application of machine learning in chemistry. By curating extensive datasets and applying sophisticated algorithms, it is possible to build powerful predictive and optimization tools. Although the direct application to silicon tetraiodide is still a nascent area, the foundational work in computational chemistry and AI strongly suggests a promising future for these techniques in advancing our understanding and utilization of this important compound.

Advanced Applications in Materials Science and Chemical Synthesis Research

Precursor for High-Purity Silicon and Silicon-Based Thin Films

Silicon tetraiodide (SiI₄) serves as a critical precursor in the production of high-purity silicon and the deposition of silicon-based thin films, which are fundamental to the electronics industry. ereztech.com Its utility stems from its chemical properties, which allow for the controlled deposition of silicon.

In the realm of microelectronics and semiconductor manufacturing, silicon tetraiodide is a valuable precursor for Chemical Vapor Deposition (CVD). citychemical.comvulcanchem.com CVD is a process used to produce high-quality, high-performance solid materials, typically under vacuum. The use of SiI₄ in CVD is advantageous because it allows for the growth of thin silicon films. vulcanchem.com This process leverages the thermal decomposition of silicon tetraiodide at elevated temperatures to deposit elemental silicon onto a substrate.

The general reaction for the thermal decomposition is: SiI₄(g) → Si(s) + 2I₂(g)

One of the key advantages of using SiI₄ in CVD processes is its ability to be used in both thermally or UV-assisted deposition. ereztech.com Furthermore, it can provide high film growth rates and can be used at low minimum film deposition temperatures. ereztech.com An innovative application involves an iodide disproportionation reaction, where iodine reacts with metallurgical-grade silicon to form silicon tetraiodide. This process serves as a purification step to produce high-purity silicon for electronic applications. vulcanchem.com

| CVD Parameter | Influence on Silicon Deposition from SiI₄ |

| Precursor | Silicon Tetraiodide (SiI₄) is a solid precursor that can be readily vaporized for introduction into the CVD reactor. vulcanchem.com |

| Temperature | The thermal decomposition of SiI₄ to deposit silicon occurs at elevated temperatures. jst.go.jp |

| Atmosphere | The process is typically carried out under vacuum or in an inert atmosphere to prevent contamination. researchgate.net |

| Purity | The use of high-purity SiI₄ is essential for producing semiconductor-grade silicon films. ereztech.com |

Silicon tetraiodide is also instrumental in the synthesis of nanostructured silicon materials through solid-state metathesis (SSM) reactions. acs.orgucf.edu This method offers a rapid and efficient route to produce high-purity, nanostructured silicon. acs.org The reaction involves a double displacement between silicon tetraiodide and an alkaline earth metal silicide. acs.orgnasa.gov

A general representation of the reaction is: SiI₄ + M₂Si → 3Si + 2MI₂ (where M is an alkaline earth metal)

This solid-state synthesis is notable for its speed, with the reaction completing in a matter of seconds. acs.org Depending on the specific alkaline earth silicide precursor used, different morphologies of nanostructured silicon, such as nanoparticles or dendritic nanowires, can be obtained. acs.orgucf.edu These variations in morphology are attributed to the different kinetics of the reactions. ucf.edu The resulting nanostructured silicon has potential applications in various fields, including energy storage and biological applications. acs.org

| Precursor | Reactant | Product Morphology | Reference |

| Silicon Tetraiodide (SiI₄) | Alkaline Earth Metal Silicide | Nanoparticles or Dendritic Nanowires | acs.org |

Chemical Vapor Deposition (CVD) Processes for Microelectronics and Semiconductor Manufacturing.

Role in the Synthesis of Complex Organosilicon Compounds

Silicon tetraiodide is a reactive starting material for the synthesis of various silicon-containing compounds. vulcanchem.com It serves as a precursor to silicon amides with the general formula Si(NR₂)₄, where R is an alkyl group. citychemical.com The relatively weak silicon-iodine bonds make the molecule highly reactive and suitable for a variety of synthetic applications. Organosilicon compounds, which contain silicon-carbon bonds, are significant in many applications. sbfchem.com While much of the literature focuses on silicon tetrachloride (SiCl₄) for the synthesis of organosilicon compounds, the principles can be extended to SiI₄ due to its reactivity. researchgate.netsci-hub.seias.ac.in The direct reaction of alkyl or aryl halides with elementary silicon, often in the presence of a catalyst like copper, is a foundational method for producing organosilicon halides, which are versatile intermediates. sci-hub.se

Exploration in Novel Catalytic Systems Utilizing SiI₄

The application of silicon compounds as catalysts is an expanding area of research. researchgate.net While specific examples detailing SiI₄ as a catalyst are less common than for its chloride analogue, the principles of Lewis acidity and reactivity of the silicon-halogen bond are relevant.

The design of catalysts based on silicon halides often leverages their Lewis acidic nature to activate substrates. nii.ac.jp For instance, silicon tetrachloride has been used in catalytic amounts for various organic transformations, such as Michael additions and Mannich reactions. researchgate.net It has also been used in conjunction with chiral N,N'-dioxides for the enantioselective ring-opening of meso-epoxides to produce optically active chlorohydrins. nii.ac.jp The development of SiI₄-based catalysts would likely follow similar principles, exploiting the reactivity of the Si-I bond to facilitate bond-forming or bond-breaking steps in a catalytic cycle. The design of such catalysts focuses on creating active, stable, and selective catalytic systems. ugent.be

Mechanistic studies of catalytic cycles are crucial for understanding and optimizing catalytic processes. acs.org For silicon halide-catalyzed reactions, the mechanism often involves the coordination of the silicon species to a substrate, activating it towards a desired reaction. For example, in a proposed catalytic cycle for a hydrocyanation reaction catalyzed by a calcium complex, the interaction with a silicon-containing cyanide source (TMSCN) is a key step. beilstein-journals.org A mechanistic understanding of a hypothetical SiI₄-catalyzed reaction would involve identifying the active catalytic species, any intermediates, the turnover-limiting step, and potential off-cycle resting states. acs.org Such studies often combine experimental techniques like kinetic analysis and in-situ spectroscopy with computational methods like Density Functional Theory (DFT) to build a comprehensive picture of the reaction pathway. acs.orgresearchgate.net

Design and Development of Silicontetraiodide-Based Catalysts.

Potential in Advanced Functional Materials Research

Silicon tetraiodide (SiI₄) is emerging as a compound of interest in the exploration of novel functional materials, particularly in the fields of spin crossover phenomena and electrochemical sensing. While research is in early stages, the unique electronic and structural properties of SiI₄ and its derivatives suggest potential for significant contributions to these advanced applications.

Spin Crossover Materials Research

The investigation of silicon tetraiodide in the context of spin crossover (SCO) materials is a niche but developing area. SCO compounds are materials that can switch between two different electronic spin states, typically a low-spin (LS) and a high-spin (HS) state, in response to external stimuli such as temperature, pressure, or light. This property makes them promising for applications in data storage, display technologies, and molecular switches.

The relevance of silicon tetraiodide in this field is often as a precursor or a coordinating agent in the synthesis of more complex molecular structures. For instance, the reaction of ortho-quinones with silicon tetraiodide can produce neutral silicon trisdioxolenes. These resulting compounds are notable as they represent the oxidized form of triscatecholatosilicate dianions and are the first examples of open-shell semiquinonates linked by a single non-metal center. researchgate.net One such derivative, silicon tris(perchloro)dioxolene, has been identified as a stable diradical with a triplet ground state, a finding supported by various spectroscopic and computational methods. researchgate.net This research indicates that the magnetic ground state might be tunable by altering the substituents, which is a key concept in the design of SCO materials. researchgate.net

Furthermore, the coordination chemistry of silicon tetraiodide is being explored to create novel molecular architectures. A notable example is the reaction of SiI₄ with a cyclic alkyl(amino) carbene (cAAC) to form a cAAC-silicon tetraiodide complex. acs.org While the primary focus of such research may be on the fundamental chemistry and stability of these new compounds, the resulting structures with a central silicon atom in a unique coordination environment could be engineered to exhibit spin crossover behavior.

Electrochemical Sensor Materials Research

In the realm of electrochemical sensors, silicon tetraiodide is primarily investigated for its role as a reactant in the synthesis of nanostructured materials that form the basis of the sensor. Electrochemical sensors are devices that translate a chemical signal into a measurable electrical signal, and their performance is highly dependent on the properties of the electrode material.

Research has shown that silicon tetraiodide can be used in the synthesis of nanostructured silicon foams. science.gov These foams, with their high surface area and unique porous structure, are excellent candidates for electrode materials in electrochemical sensors. For example, a composite foam electrode, where the underlying structure is derived from processes involving silicon compounds, has demonstrated electrocatalytic activity towards the oxidation of mercury(II) ions. science.gov The high sensitivity and stability of such sensors are attributed to the porous nature of the foam, which allows for greater accessibility of the analyte to the active sites. science.gov

Similarly, silicon tetraiodide is a key ingredient in methods to produce nanostructured silicon-germanium. science.gov The process involves combining stoichiometric mixtures of silicon tetraiodide and a germanium-based precursor to initiate a reaction that forms the desired nanomaterial. science.gov These silicon-germanium nanostructures possess tunable electronic properties that are highly desirable for advanced sensing applications.

While direct application of silicon tetraiodide as the primary sensing element is not widely reported, its utility as a precursor for silicon-based nanomaterials is a critical aspect of ongoing research. The ability to generate materials with controlled morphology and composition using SiI₄ as a starting material is a significant step toward the development of next-generation electrochemical sensors.

Future Directions and Emerging Research Avenues

Exploration of Novel Silicontetraiodide Derivatives and Analogues with Tunable Reactivity